

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

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Compound of Interest

Compound Name: **1-(5-Bromopyridin-2-yl)azepane**

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NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and number of protons (^1H NMR) and carbon atoms (^{13}C NMR).[3][4]

Rationale for NMR Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, ^1H NMR will distinguish between the aromatic protons on the pyridine ring and the aliphatic protons of the azepane ring. The chemical shift (δ) of each signal reveals the electronic environment, while the splitting pattern (multiplicity) elucidates the number of neighboring protons, confirming connectivity.[5][6] ^{13}C NMR complements this by identifying all unique carbon environments within the molecule.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(5-Bromopyridin-2-yl)azepane** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl Sulfoxide- d_6 , DMSO-d_6). The choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 can be used if solubility is an issue. Add a small amount of Tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, well-defined signals.

resolved peaks.

- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Set a spectral width of approximately 12-16 ppm.
 - Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals.
 - Set a spectral width of approximately 220-240 ppm.
 - A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the ^1H NMR signals to determine the relative number of protons for each signal.

Predicted ^1H and ^{13}C NMR Spectra: Interpretation

Based on the analysis of substituted pyridines and N-aryl azepanes, the following spectral characteristics are predicted.[7][8]

Table 1: Predicted ^1H NMR Data for **1-(5-Bromopyridin-2-yl)azepane** (in CDCl_3 , 400 MHz)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-6 (Pyridine)	8.1 - 8.3	Doublet (d)	1H	Located ortho to the bromine atom, this proton is significantly deshielded.
H-4 (Pyridine)	7.4 - 7.6	Doublet of Doublets (dd)	1H	Coupled to both H-3 and H-6, its chemical shift is influenced by both the bromine and the azepane group.
H-3 (Pyridine)	6.4 - 6.6	Doublet (d)	1H	Located ortho to the electron-donating nitrogen of the azepane, this proton is the most shielded of the aromatic protons.
α -CH ₂ (Azepane)	3.5 - 3.7	Triplet (t)	4H	Protons on carbons directly attached to the pyridine nitrogen are deshielded.

$\beta, \gamma\text{-CH}_2$ (Azepane)	1.6 - 1.9	Multiplet (m)	8H	Aliphatic protons further from the pyridine ring, exhibiting complex overlapping signals. [9]
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Table 2: Predicted ^{13}C NMR Data for **1-(5-Bromopyridin-2-yl)azepane** (in CDCl_3 , 101 MHz)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2 (Pyridine)	158 - 160	Carbon bearing the azepane group, significantly deshielded by the adjacent ring nitrogen.
C-6 (Pyridine)	148 - 150	Aromatic carbon adjacent to the ring nitrogen.
C-4 (Pyridine)	138 - 140	Aromatic carbon influenced by the bromine atom.
C-3 (Pyridine)	108 - 110	Shielded aromatic carbon, ortho to the electron-donating azepane group.
C-5 (Pyridine)	105 - 107	Carbon bearing the bromine atom; its shift is lower due to the heavy atom effect.
$\alpha\text{-CH}_2$ (Azepane)	48 - 52	Aliphatic carbons directly attached to the nitrogen.
$\beta, \gamma\text{-CH}_2$ (Azepane)	26 - 30	Remaining aliphatic carbons of the azepane ring.

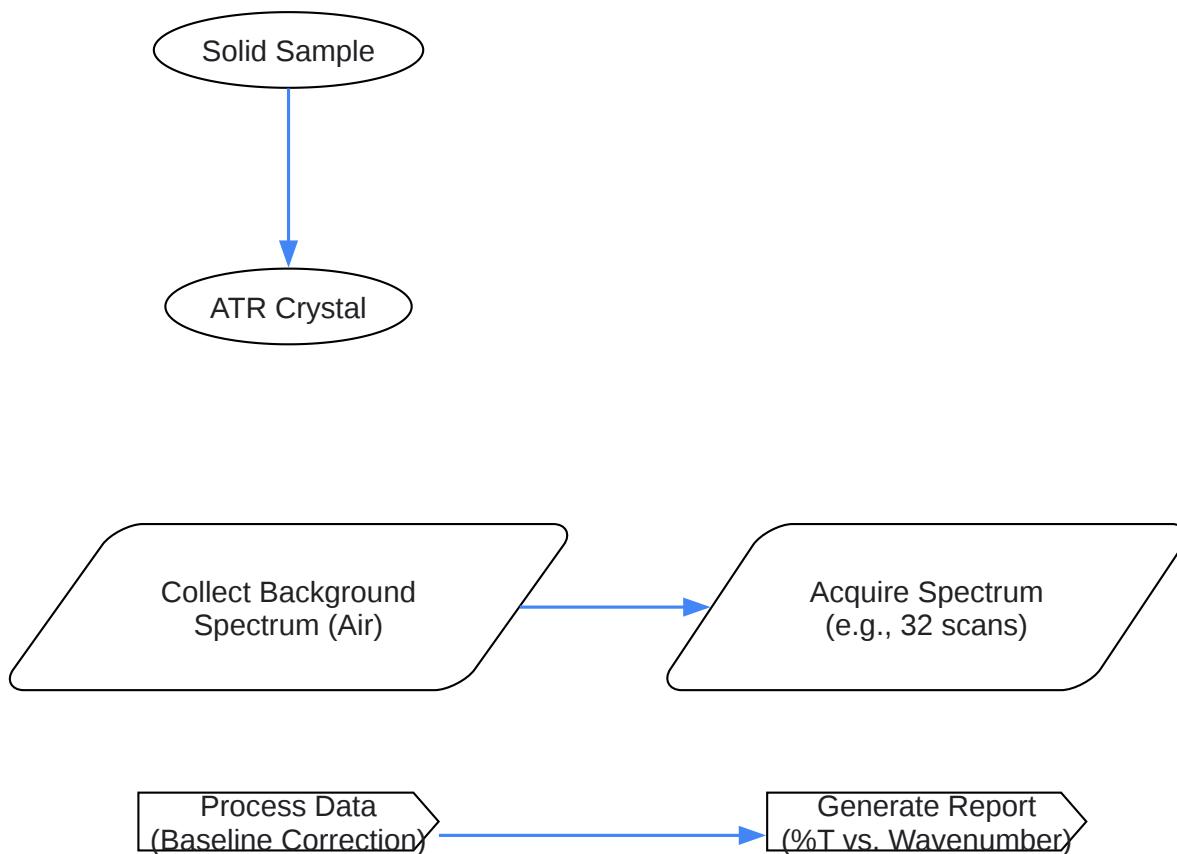
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[10\]](#)

Rationale for FT-IR Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, FT-IR is used to confirm the presence of the substituted pyridine ring and the aliphatic C-H bonds of the azepane moiety. Key vibrations include C-H stretching (aromatic vs. aliphatic), C=C and C=N ring stretching, and C-Br stretching.[\[11\]](#)

Experimental Protocol: FT-IR Data Acquisition



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Caption: Workflow for FT-IR data acquisition using an ATR accessory.

- Instrument Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.
- Background Scan: Before analyzing the sample, perform a background scan to capture the spectrum of the ambient environment (air, CO₂). This background is automatically subtracted from the sample spectrum.
- Sample Analysis: Place a small amount of the solid **1-(5-Bromopyridin-2-yl)azepane** directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Data Collection: Collect the spectrum over the range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum should be presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

Predicted FT-IR Spectrum: Interpretation

The spectrum is expected to show characteristic absorption bands corresponding to the molecule's structural features.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 3: Predicted FT-IR Absorption Bands for **1-(5-Bromopyridin-2-yl)azepane**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
3100 - 3000	C-H Stretch	Aromatic (Pyridine)	Stretching of sp ² C-H bonds on the pyridine ring.
2950 - 2850	C-H Stretch	Aliphatic (Azepane)	Asymmetric and symmetric stretching of sp ³ C-H bonds in the azepane ring.
1600 - 1580	C=C / C=N Stretch	Aromatic Ring	Characteristic ring stretching vibrations of the pyridine core.[13]
1480 - 1450	C=C / C=N Stretch	Aromatic Ring	Another key pyridine ring stretching mode.
1465 - 1430	CH ₂ Scissoring	Aliphatic (Azepane)	Bending vibration of the methylene groups in the azepane ring.
1300 - 1250	C-N Stretch	Aryl-Amine	Stretching of the bond between the pyridine ring and the azepane nitrogen.
1100 - 1000	C-Br Stretch	Aryl-Bromide	The C-Br stretch is expected in the fingerprint region, though it may be weak.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

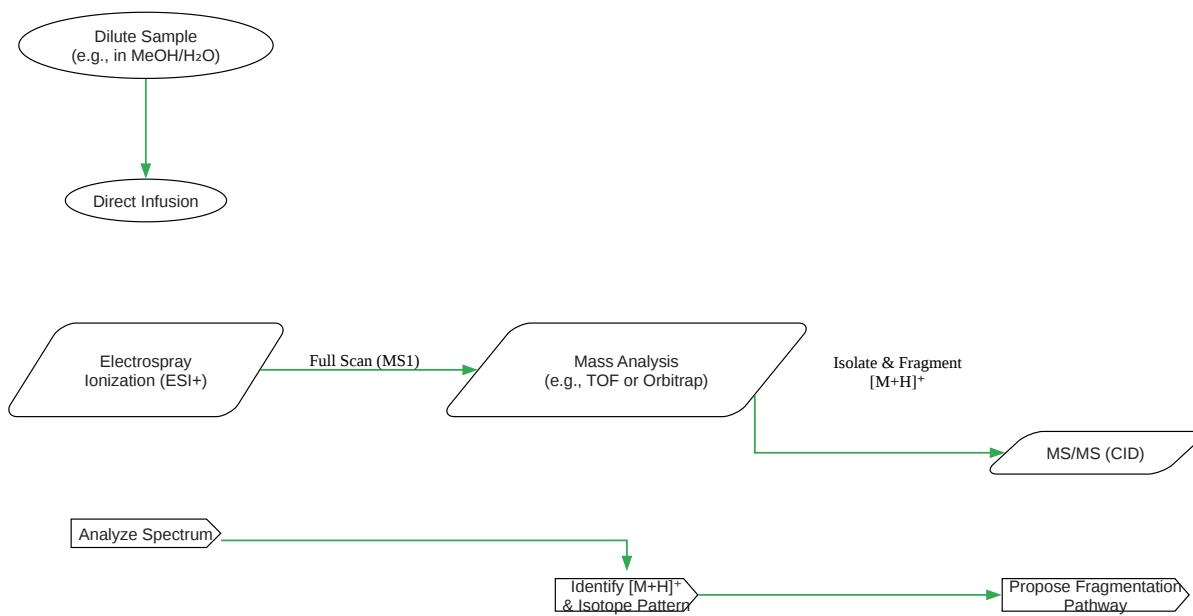
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and to deduce

structural information from fragmentation patterns.[\[14\]](#)

Rationale for MS Analysis

For **1-(5-Bromopyridin-2-yl)azepane**, high-resolution mass spectrometry (HRMS) will confirm the elemental composition. The key diagnostic feature will be the isotopic signature of bromine (^{79}Br and ^{81}Br are in a ~1:1 natural abundance), which will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units (M+ and M+2).[\[15\]](#) Fragmentation analysis (MS/MS) can further validate the structure by identifying characteristic neutral losses and fragment ions.[\[16\]](#)

Experimental Protocol: ESI-MS Data Acquisition



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Caption: General workflow for ESI-MS and MS/MS analysis.

- Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent system, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

- Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition (MS1):
 - Infuse the sample solution into the ESI source operating in positive ion mode.
 - Acquire a full scan mass spectrum over a range of m/z 50–500.
 - Observe the protonated molecular ion, $[M+H]^+$.
- Data Acquisition (MS/MS):
 - Perform a product ion scan by selecting the $[M+H]^+$ ion (both the ^{79}Br and ^{81}Br isotopes) as the precursor.
 - Fragment the precursor ion using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum.
- Data Analysis: Analyze the full scan spectrum to confirm the molecular weight and bromine isotope pattern. Interpret the MS/MS spectrum to identify major fragment ions and propose a fragmentation pathway.

Predicted Mass Spectrum: Interpretation

The molecular formula of **1-(5-Bromopyridin-2-yl)azepane** is $C_{11}H_{15}\text{BrN}_2$. Its monoisotopic mass is approximately 254.0473 u.

- Molecular Ion: In positive ESI mode, the spectrum will be dominated by the protonated molecule, $[M+H]^+$.
 - A peak at $m/z \approx 255.0551$ corresponding to $[C_{11}H_{16}^{79}\text{BrN}_2]^+$.
 - A peak at $m/z \approx 257.0531$ corresponding to $[C_{11}H_{16}^{81}\text{BrN}_2]^+$.
 - These two peaks will have a relative intensity ratio of approximately 100:98, which is the characteristic isotopic signature of a molecule containing one bromine atom.[\[15\]](#)

- Predicted Fragmentation Pathway: The fragmentation is likely initiated by cleavage of the bonds within the azepane ring or the bond connecting it to the pyridine ring.
 - Loss of azepane moiety: A common fragmentation would involve cleavage to lose the C₆H₁₂ portion of the azepane ring, leading to a fragment corresponding to protonated 2-amino-5-bromopyridine at m/z ≈ 173/175.
 - α-Cleavage: Cleavage adjacent to the nitrogen atom within the azepane ring is also a probable pathway.[16]
 - Loss of Bromine: While less common in ESI, loss of the bromine radical from the molecular ion could lead to a fragment at m/z ≈ 176.

Conclusion

This guide outlines a comprehensive, multi-faceted spectroscopic approach for the structural characterization of **1-(5-Bromopyridin-2-yl)azepane**. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from MS, researchers can achieve unambiguous confirmation of the molecule's identity and purity. The provided protocols and predicted data serve as a robust blueprint for the analysis of this compound and other structurally related molecules in a drug discovery and development setting.

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